molecular formula C9H17NO2 B12282551 Methyl 2-(piperidin-3-yl)propanoate

Methyl 2-(piperidin-3-yl)propanoate

Cat. No.: B12282551
M. Wt: 171.24 g/mol
InChI Key: TTYJHBMVCJYYQI-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-3-yl)propanoate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-piperidin-3-ylpropanoate

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12-2)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

TTYJHBMVCJYYQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCNC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-3-yl)propanoate typically involves the esterification of 2-(piperidin-3-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(piperidin-3-yl)propanoate has been identified as an important intermediate in the synthesis of various therapeutic agents. Its applications include:

  • Neurological Disorders : The compound is being investigated for its potential use in developing drugs targeting neurological conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that piperidine derivatives can modulate neurotransmitter systems, which are crucial in these disorders .
  • Anticancer Activity : Similar piperidine derivatives have shown promising anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
  • Analgesic and Anti-inflammatory Effects : There is evidence that piperidine derivatives exhibit analgesic properties, which could be beneficial in pain management therapies .

Chemical Research Applications

In chemical research, this compound serves as a versatile building block for synthesizing other compounds. Its reactivity allows for:

  • Organic Synthesis : The compound can undergo various chemical reactions, including esterification and nucleophilic substitutions, facilitating the creation of more complex molecules.
  • Structure-Activity Relationship Studies : Researchers utilize this compound to explore the relationship between chemical structure and biological activity, which is critical for drug discovery processes .

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective properties of this compound analogs against oxidative stress in neuronal cells. The findings indicated that these compounds could significantly reduce cell death caused by oxidative agents, suggesting their utility in treating neurodegenerative diseases like Alzheimer's.

Case Study 2: Anticancer Activity

Research involving this compound demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, derivatives showed cytotoxic effects against FaDu (hypopharyngeal) cells, indicating potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-(piperidin-3-yl)propanoate can be compared with other piperidine derivatives, such as:

  • Methyl 2-methyl-2-(piperidin-3-yl)propanoate
  • Methyl 3-(piperidin-1-yl)propanoate
  • Methyl 2-methyl-3-(piperidin-1-yl)propanoate

These compounds share a similar piperidine core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific ester group and the position of the piperidine ring, which can influence its reactivity and biological activity.

Biological Activity

Methyl 2-(piperidin-3-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C12H23NC_{12}H_{23}N and features a piperidine ring that is crucial for its biological interactions. The compound's unique substitution pattern on the piperidine ring contributes to its distinct pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, influencing cellular functions. For example, it has been shown to affect neurotransmitter systems, potentially impacting mood and behavior.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.125 μM . This suggests that this compound may share similar mechanisms targeting bacterial cell wall biosynthesis.

Anticancer Potential

Research has highlighted the potential of this compound in cancer treatment. Certain derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing promising results comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the piperidine ring and ester functional groups significantly influence the biological activity of this compound. For instance, variations in substituents can enhance or diminish antimicrobial and anticancer activities, indicating that careful design can optimize therapeutic efficacy .

Comparative Analysis

Compound Molecular Formula Biological Activity
This compoundC₁₂H₂₃NAntimicrobial, anticancer
Methyl 2-methyl-2-(piperidin-3-yl)propanoateC₁₃H₂₅NAnalgesic, anti-inflammatory
Methyl 3-(piperidin-2-yl)propanoateC₁₂H₂₃NPotential antidepressant

This table illustrates the diversity in biological activities among structurally related compounds. Each compound's unique features dictate its specific interactions and therapeutic potentials.

Case Studies

  • Antimycobacterial Activity : A study demonstrated that this compound derivatives effectively inhibited multidrug-resistant strains of Mtb. The mechanism involves inhibition of enoyl-acyl carrier protein reductase (InhA), crucial for mycolic acid biosynthesis .
  • Anticancer Research : In vitro assays revealed that certain derivatives exhibited IC50 values lower than those of conventional drugs against HeLa cells, indicating enhanced potency . This positions this compound as a candidate for further development in cancer therapeutics.

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